

An In-depth Technical Guide to Octadecanoic acid, 10-oxo-, ethyl ester

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Octadecanoic acid, 10-oxo-, ethyl ester

CAS No.: 18490-59-0

Cat. No.: B3111688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanoic acid, 10-oxo-, ethyl ester, also known as ethyl 10-oxooctadecanoate, is a long-chain keto-ester that holds significant potential in various scientific domains, including organic synthesis, materials science, and pharmacology. Its bifunctional nature, possessing both a ketone and an ester group, imparts unique chemical reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, potential applications, and key experimental protocols, designed to equip researchers and drug development professionals with the critical knowledge to effectively utilize this compound.

Core Properties and Identification

Octadecanoic acid, 10-oxo-, ethyl ester is a derivative of stearic acid, a ubiquitous saturated fatty acid. The introduction of a carbonyl group at the 10th position and the esterification of the carboxylic acid with ethanol result in a molecule with distinct physicochemical characteristics.

Property	Value	Source
IUPAC Name	ethyl 10-oxooctadecanoate	[1]
Synonyms	Ethyl 10-ketostearate	[1]
CAS Number	18490-59-0	[1]
Molecular Formula	C20H38O3	[1]
Molecular Weight	326.51 g/mol	[1]
Physical State	Solid (Predicted based on related compounds)	[2]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and oils (Predicted based on related compounds)	

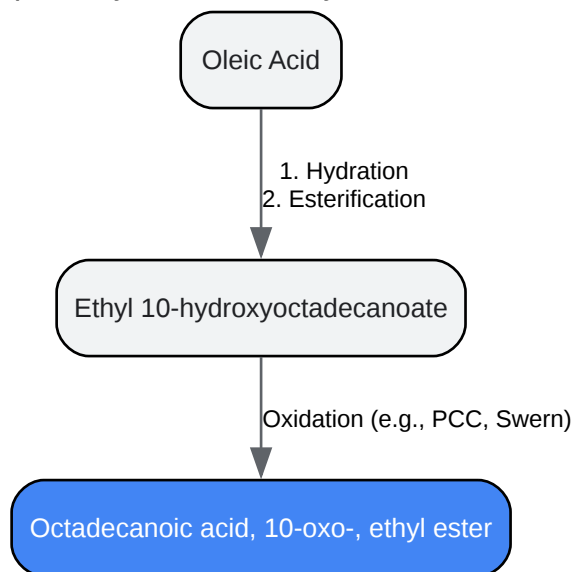
Synthesis and Purification

The synthesis of long-chain keto esters such as ethyl 10-oxooctadecanoate can be approached through several synthetic strategies. A common and effective method involves the oxidation of the corresponding hydroxy ester.

Conceptual Synthetic Workflow

A plausible synthetic route starts from oleic acid, an abundant and renewable resource. The double bond in oleic acid can be hydrated to introduce a hydroxyl group, which is subsequently oxidized to the ketone. The final step involves the esterification of the carboxylic acid.

Conceptual Synthesis of Ethyl 10-oxooctadecanoate



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of ethyl 10-oxooctadecanoate.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized protocol based on established organic chemistry principles for the synthesis of keto esters.

Step 1: Synthesis of 10-Hydroxystearic Acid

- In a round-bottom flask, dissolve oleic acid in an appropriate solvent system (e.g., aqueous acetone).
- Add a hydrating agent, such as a solution of sulfuric acid in water, and stir the mixture at a controlled temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
- Purify the crude 10-hydroxystearic acid by recrystallization or column chromatography.

Step 2: Esterification to Ethyl 10-hydroxyoctadecanoate

- Reflux the 10-hydroxystearic acid in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
- Continuously remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product.
- After the reaction is complete, neutralize the acid catalyst, remove the excess ethanol under reduced pressure, and extract the ester.
- Purify the ethyl 10-hydroxyoctadecanoate via column chromatography.

Step 3: Oxidation to Ethyl 10-oxooctadecanoate

- Dissolve the ethyl 10-hydroxyoctadecanoate in a suitable anhydrous solvent (e.g., dichloromethane).
- Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation, at a controlled temperature.
- Monitor the reaction by TLC until all the starting alcohol is consumed.
- Work up the reaction mixture to remove the oxidant and byproducts.
- Purify the final product, ethyl 10-oxooctadecanoate, using flash column chromatography.

Chemical Reactivity

The chemical behavior of ethyl 10-oxooctadecanoate is dictated by the presence of the ketone and ester functional groups.

Ketone Group Reactivity

The carbonyl group at the C10 position is a site for nucleophilic attack. It can undergo a variety of reactions, including:

- Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.
- Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols.[3]
- Imination: Reaction with primary amines can form imines.[3]

Ester Group Reactivity

The ethyl ester group is susceptible to nucleophilic acyl substitution:

- Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
- Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.
- Amidation: Reaction with amines can form the corresponding amide.
- Reduction: Strong reducing agents like LiAlH_4 can reduce the ester to a primary alcohol.

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and purity of ethyl 10-oxooctadecanoate. While experimental spectra for this specific compound are not readily available, the expected spectral features can be predicted based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR:
 - Ethyl group: A triplet around 1.2 ppm (CH_3) and a quartet around 4.1 ppm (OCH_2).
 - Aliphatic chain: A complex multiplet region between approximately 0.8 ppm and 2.5 ppm. The protons alpha to the ketone (at C9 and C11) and the ester (at C2) will be deshielded

and appear further downfield, likely as triplets around 2.3-2.5 ppm.

- A terminal methyl group of the fatty acid chain will appear as a triplet around 0.9 ppm.
- ^{13}C NMR:
 - Ester carbonyl: A resonance around 173-175 ppm.
 - Ketone carbonyl: A resonance further downfield, typically in the range of 205-215 ppm.[4]
 - Ethyl group: Resonances around 60 ppm (OCH_2) and 14 ppm (CH_3).
 - Aliphatic carbons: A series of signals in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups.

- Ester $\text{C}=\text{O}$ stretch: A strong, sharp peak around $1735\text{-}1750\text{ cm}^{-1}$. [5][6]
- Ketone $\text{C}=\text{O}$ stretch: Another strong, sharp peak around 1715 cm^{-1} . [5][6]
- C-O stretch: A peak in the $1000\text{-}1300\text{ cm}^{-1}$ region, characteristic of the ester group.
- C-H stretch: Peaks just below 3000 cm^{-1} corresponding to the sp^3 C-H bonds of the alkyl chain.

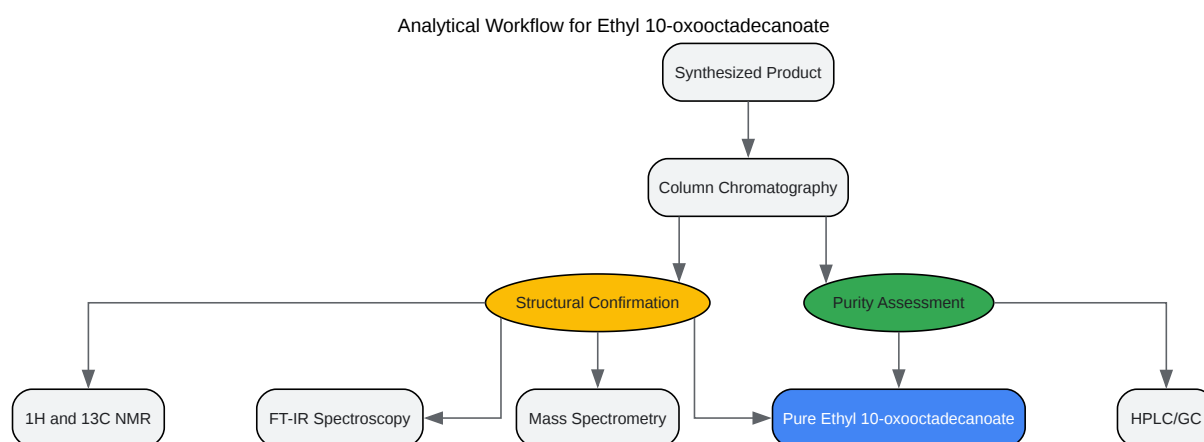
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of long-chain esters and ketones.

- Molecular Ion (M^+): A peak corresponding to the molecular weight ($m/z = 326.51$) may be observed, though it might be weak.
- Alpha-cleavage: Fragmentation adjacent to the ketone and ester carbonyl groups is expected. [7][8]

- McLafferty Rearrangement: If sterically feasible, this rearrangement can occur, leading to characteristic fragment ions.[7][8]
- Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters.

Analytical Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for the analysis and characterization of the target compound.

Potential Applications in Research and Drug Development

While specific applications for ethyl 10-oxooctadecanoate are not extensively documented, its chemical nature suggests several promising areas of investigation.

Intermediate for Organic Synthesis

The presence of two distinct and reactive functional groups makes this molecule a versatile building block for synthesizing more complex structures. The ketone can be modified to

introduce new stereocenters or functional groups, while the ester can be converted to other functionalities or used as a handle for further reactions.

Prodrug and Drug Delivery Systems

Fatty acids and their esters are increasingly being explored as components of drug delivery systems.[9][10] Their lipophilic nature can enhance the oral bioavailability of certain drugs by facilitating absorption through the intestinal wall. Ethyl 10-oxooctadecanoate could potentially be used as a lipidic carrier for hydrophilic drugs. The ketone group also offers a site for the covalent attachment of a drug molecule, which could then be released in vivo through the cleavage of a labile linker.

Metabolic Research

Keto-fatty acids are involved in various metabolic pathways.[11][12][13] Ethyl 10-oxooctadecanoate could serve as a tool to study fatty acid metabolism and the effects of modified fatty acids on cellular processes. Its metabolism could provide insights into the handling of oxidized lipids by cells and their potential roles in signaling pathways.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling ethyl 10-oxooctadecanoate.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Octadecanoic acid, 10-oxo-, ethyl ester represents a molecule of significant interest for researchers in organic chemistry, materials science, and drug development. Its synthesis from renewable resources is feasible, and its dual functionality provides a platform for a wide range of chemical transformations. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation of its core characteristics, potential uses, and the necessary protocols for its study. The exploration of this and similar long-chain keto-esters is likely to yield novel materials and therapeutic strategies in the future.

References

- Ataman Kimya. ETHYL STEARATE. [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8122, Ethyl stearate. [\[Link\]](#)
- Havriushenko, K., & Gladkiy, F. (2020). ANALYSIS OF THE ETHYL STEARATE PROPERTIES AS A NEW ALTERNATIVE TO COCOA BUTTER. [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14833643, **Octadecanoic acid, 10-oxo-, ethyl ester**. [\[Link\]](#)
- Gladkiy, F. (2021, March 3). Analysis of the Ethyl Stearate Properties as a New Alternative to Cocoa Butter. SSRN. [\[Link\]](#)
- Kulkarni, S. O., & Korde, R. S. (2014). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. *Journal of Drug Delivery*, 2014, 818359. [\[Link\]](#)
- Dymek, M., et al. (2020). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ -Dodecalactone and 10-Ketostearic Acid in the Culture of *Micrococcus luteus*. *Molecules*, 25(13), 3057. [\[Link\]](#)
- Mercuria. Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18. [\[Link\]](#)
- AZoLifeSciences. (2020, April 1). Fatty acids could be effective platform for drug delivery. [\[Link\]](#)

- Drug Target Review. (2020, April 6). Using fatty acids in oral formulations to improve drug delivery. [\[Link\]](#)
- de Souza, A. C. C., et al. (2023). Advances in Oral Drug Delivery Systems for Natural Polyunsaturated Fatty Acids: Enhancing Bioavailability and Therapeutic Potential. *Pharmaceutics*, 15(11), 2588. [\[Link\]](#)
- Neves, L., et al. (1998). Methods for Analysis of Esterified and Free Long-Chain Fatty Acids in High-Lipid Food Processing Wastes. *Journal of Agricultural and Food Chemistry*, 46(11), 4598-4603. [\[Link\]](#)
- Ni, J., & Harrison, A. G. (1998). Characterization of long-chain carboxylic esters with CH₃OBOCH₃ (+) in a small fourier-transform ion cyclotron resonance mass spectrometer. *Rapid Communications in Mass Spectrometry*, 12(20), 1541-1544. [\[Link\]](#)
- University of Colorado Boulder. Mass Spectrometry: Fragmentation. [\[Link\]](#)
- SMS Rail Lines. (2020, March 10). Fatty Acid Ethyl Esters - Hazards Identification. [\[Link\]](#)
- Tamogami, S., et al. (2014). GC/MS analysis of long-chain esters standards. (A) Total ion... ResearchGate. [\[Link\]](#)
- Mondal, S., et al. (2025, January 2). Self-assembly versatility of fatty acid-amino acid conjugates. ChemRxiv. [\[Link\]](#)
- Alharbi, K. S., et al. (2024). Metabolic Effects of Ketogenic Diets: Exploring Whole-Body Metabolism in Connection with Adipose Tissue and Other Metabolic Organs. *Metabolites*, 14(7), 398. [\[Link\]](#)
- Wang, D., et al. (2014). Enantioselective Mannich Reaction of β -Keto Esters with Aromatic and Aliphatic Imines Using a Cooperatively Assisted Bifunctional Catalyst. *Organic Letters*, 16(19), 5024-5027. [\[Link\]](#)
- Christie, W. W. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [\[Link\]](#)

- JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [\[Link\]](#)
- Kumar, A., et al. (2013). β -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 126. [\[Link\]](#)
- Jenkins, T. C., et al. (2006). The production of 10-hydroxystearic and 10-ketostearic acids is an alternative route of oleic acid transformation by the ruminal microbiota in cattle. The Journal of Nutrition, 136(4), 926-931. [\[Link\]](#)
- Vitol. (2019, June 10). SAFETY DATA SHEET. [\[Link\]](#)
- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [\[Link\]](#)
- Lee, B.-W., et al. (2025). Ketone Body Induction: Insights into Metabolic Disease Management. Metabolites, 15(6), 345. [\[Link\]](#)
- Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(5), 317-345. [\[Link\]](#)
- Lo! Foods. (2025, March 25). The Science Behind Keto: How Does Your Body Burn Fat for Fuel? [\[Link\]](#)
- The Science of Keto: Understanding Metabolic Shifts and Fat Utilization. (2026, February 9). [\[Link\]](#)
- Nutrition Insight. (2024, November 28). Scientists unlock research on ketogenic health benefits with newly discovered metabolic pathway. [\[Link\]](#)
- Oikawa, Y., et al. (1982). A New Synthesis of β -Keto Esters of the Type $\text{RCOCH}_2\text{COOC}_2\text{H}_5$. The Journal of Organic Chemistry, 47(1), 133-135. [\[Link\]](#)
- Luo, J., et al. (2025). Current Status of Research on Synthesis of α -Keto Acids and Their Esters. Molecules, 30(12), 2465. [\[Link\]](#)

- LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [\[Link\]](#)
- Litchfield, J. H., & Pierce, G. E. (1986). Conversion of oleic acid to 10-ketostearic acid by a *Staphylococcus* species. *Journal of the American Oil Chemists' Society*, 63(8), 1064-1067. [\[Link\]](#)
- Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. *Spectroscopy Online*. [\[Link\]](#)
- Charette, A. B., et al. (2014). Formation of γ -Keto Esters from β . *Organic Syntheses*, 91, 248-259. [\[Link\]](#)
- Scribd. IR Spectroscopy of Ketones and Alkenes. [\[Link\]](#)
- Kim, J. N., et al. (1998). A Convenient Synthesis of α α α α -Keto Esters Using Ethyl 2-Pyridyl Oxalate. *ResearchGate*. [\[Link\]](#)
- Miller, R. A., et al. (1980). Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters. *DTIC*. [\[Link\]](#)
- CORE. Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. [\[Link\]](#)
- Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β -keto esters. [\[Link\]](#)
- JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [\[Link\]](#)
- Wang, C., et al. (2021). Iron-Catalyzed Cleavage Reaction of Keto Acids with Aliphatic Aldehydes for the Synthesis of Ketones and Ketone Esters. *Chemistry – An Asian Journal*, 16(15), 2038-2042. [\[Link\]](#)
- LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. papers.ssrn.com](https://papers.ssrn.com) [papers.ssrn.com]
- [2. Ethyl stearate | C20H40O2 | CID 8122 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [3. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [4. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1](https://www.ncstate.edu/pressbooks/pub) [[ncstate.pressbooks.pub](https://www.ncstate.edu/pressbooks/pub)]
- [6. echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- [7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation](https://www.jove.com) [[jove.com](https://www.jove.com)]
- [8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation](https://www.jove.com) [[jove.com](https://www.jove.com)]
- [9. azolifesciences.com](https://www.azolifesciences.com) [[azolifesciences.com](https://www.azolifesciences.com)]
- [10. europeanpharmaceuticalreview.com](https://www.europeanpharmaceuticalreview.com) [[europeanpharmaceuticalreview.com](https://www.europeanpharmaceuticalreview.com)]
- [11. Metabolic Effects of Ketogenic Diets: Exploring Whole-Body Metabolism in Connection with Adipose Tissue and Other Metabolic Organs - PMC](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- [12. teaching.eng.cam.ac.uk](https://teaching.eng.cam.ac.uk) [teaching.eng.cam.ac.uk]
- [13. lofoods.fit](https://lofoods.fit) [lofoods.fit]
- [14. cdn.caymanchem.com](https://cdn.caymanchem.com) [cdn.caymanchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octadecanoic acid, 10-oxo-, ethyl ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3111688/docs#an-in-depth-technical-guide-to-octadecanoic-acid-10-oxo-ethyl-ester>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)